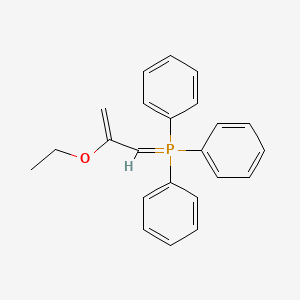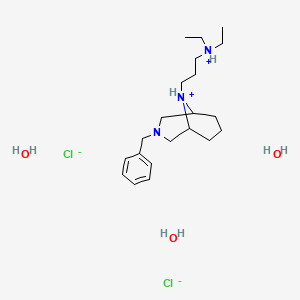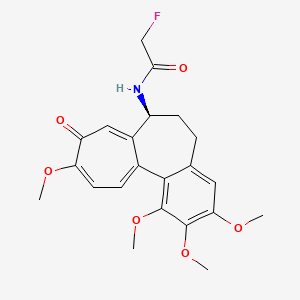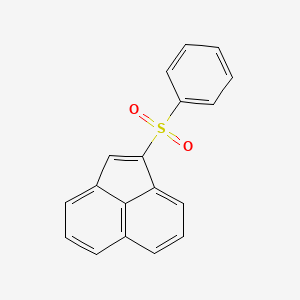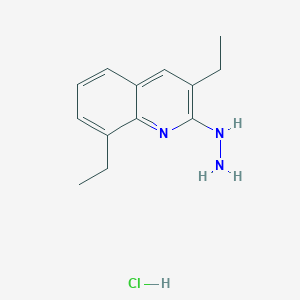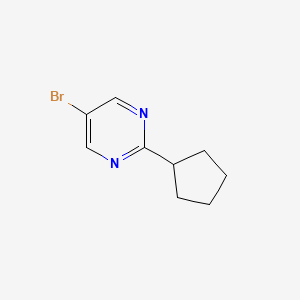
5-Bromo-2-(cyclopentyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclopentyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H11BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyclopentyl group is attached at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentyl)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and a solvent like ethyl acetate at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(cyclopentyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-(cyclopentyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclopentyl)pyrimidine is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit kinases, which are crucial in cell signaling and cancer progression .
Comparación Con Compuestos Similares
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: A compound with a similar pyrimidine core structure, used in medicinal chemistry.
Uniqueness: 5-Bromo-2-(cyclopentyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it particularly suitable for cross-coupling reactions, while the cyclopentyl group enhances its lipophilicity and potential biological interactions.
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
5-bromo-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2 |
Clave InChI |
RRKTWQGIZPROBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


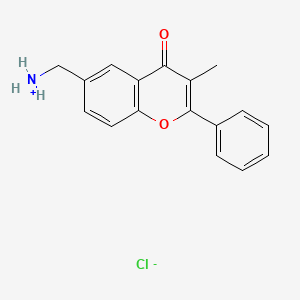
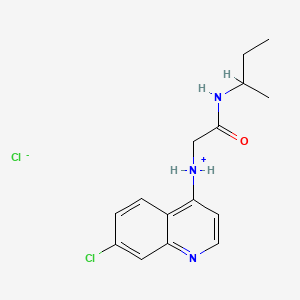
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
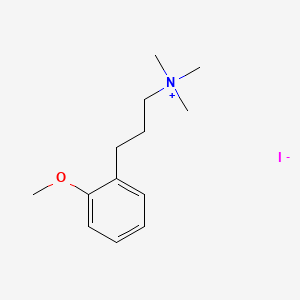
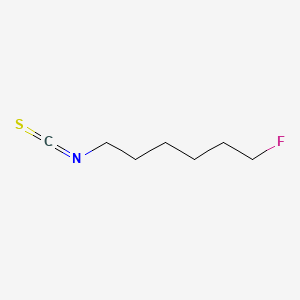
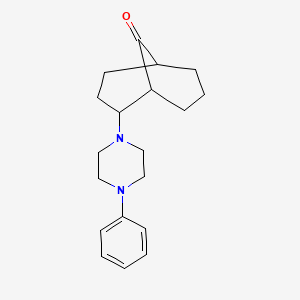
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

